molecular formula C11H19NO2S B14739534 2-Ethylhexyl thiocyanatoacetate CAS No. 5334-89-4

2-Ethylhexyl thiocyanatoacetate

Katalognummer: B14739534
CAS-Nummer: 5334-89-4
Molekulargewicht: 229.34 g/mol
InChI-Schlüssel: OIUMRZMNCUVNHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylhexyl thiocyanatoacetate is an organic compound with the molecular formula C11H19NO2S. It is known for its unique chemical properties and potential applications in various fields. This compound is characterized by its thiocyanate and ester functional groups, which contribute to its reactivity and versatility in chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl thiocyanatoacetate typically involves the esterification of thioglycolic acid with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

HSCH2COOH+C8H17OHHSCH2COOC8H17+H2O\text{HSCH}_2\text{COOH} + \text{C}_8\text{H}_{17}\text{OH} \rightarrow \text{HSCH}_2\text{COOC}_8\text{H}_{17} + \text{H}_2\text{O} HSCH2​COOH+C8​H17​OH→HSCH2​COOC8​H17​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a reactor with continuous stirring and temperature control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. After the reaction, the product is purified through distillation or recrystallization to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylhexyl thiocyanatoacetate undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonates or sulfinates.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the thiocyanate group under mild conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Ethylhexyl thiocyanatoacetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethylhexyl thiocyanatoacetate involves its interaction with molecular targets through its thiocyanate and ester functional groups. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing thioglycolic acid, which can further interact with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This uniqueness makes it valuable in specific chemical and industrial processes .

Eigenschaften

CAS-Nummer

5334-89-4

Molekularformel

C11H19NO2S

Molekulargewicht

229.34 g/mol

IUPAC-Name

2-ethylhexyl 2-thiocyanatoacetate

InChI

InChI=1S/C11H19NO2S/c1-3-5-6-10(4-2)7-14-11(13)8-15-9-12/h10H,3-8H2,1-2H3

InChI-Schlüssel

OIUMRZMNCUVNHX-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)COC(=O)CSC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.